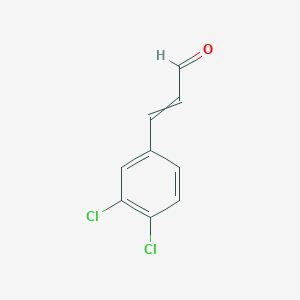

3,4-Dichlorocinnamaldehyde

Description

3,4-Dichlorocinnamaldehyde is an aromatic aldehyde characterized by a cinnamaldehyde backbone (C₆H₅-CH=CH-CHO) substituted with chlorine atoms at the 3- and 4-positions of the benzene ring. This compound is synthesized via condensation reactions involving 3,4-dichlorobenzaldehyde and acetaldehyde derivatives under organocatalytic conditions, followed by purification using column chromatography (silica gel with pentane/EtOAc gradients) .

The dichloro substituents confer strong electron-withdrawing effects, which influence reactivity in cycloaddition and enantioselective reactions. Its primary applications include serving as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals.

Properties

Molecular Formula |

C9H6Cl2O |

|---|---|

Molecular Weight |

201.05 g/mol |

IUPAC Name |

3-(3,4-dichlorophenyl)prop-2-enal |

InChI |

InChI=1S/C9H6Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-6H |

InChI Key |

KRIZSOUMJXQNGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=CC=O)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The following table compares 3,4-dichlorocinnamaldehyde with three structurally related compounds:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The dichloro and cyano groups in this compound and 4-cyanocinnamaldehyde, respectively, deactivate the benzene ring, directing electrophilic substitution to specific positions. In contrast, caffeic acid’s hydroxyl groups activate the ring, enabling antioxidant activity .

- Synthetic Utility : this compound and 3,4-dichloroaniline both serve as intermediates in agrochemical synthesis, but the former’s aldehyde group enables diverse reactivity (e.g., in cycloadditions) compared to the amine functionality of the latter .

- Physical State : Caffeic acid’s crystalline form contrasts with the liquid or low-melting-point nature of chlorinated cinnamaldehydes, reflecting differences in intermolecular hydrogen bonding .

Research Findings on Reactivity

- Organocatalytic Applications: this compound participates in enantioselective [10+2] cycloadditions, where its electron-deficient aromatic ring stabilizes transition states. This reactivity is shared with 4-cyanocinnamaldehyde but absent in hydroxylated analogs like caffeic acid .

- Solubility and Purification: Dichloro and cyano derivatives require nonpolar solvents (e.g., pentane/EtOAc) for chromatographic purification, whereas caffeic acid’s polar hydroxyl groups necessitate aqueous or polar organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.